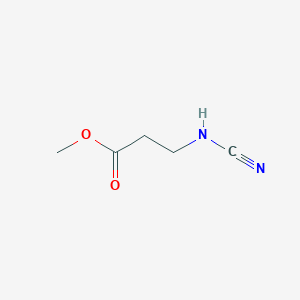
3,5-dimethyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolylpyridazine is an interesting non-fused biheterocyclic system . Its derivatives have a wide spectrum of biological activity . They have been synthesized based on pyrazole and pyridazine scaffolds and are used in agriculture as insecticides, fungicides, and herbicides .
Synthesis Analysis
A targeted synthesis of new potentially biologically active derivatives based on the corresponding 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out . The reaction of compound 1 with potassium thiocyanate in hydrochloric acid led to the formation of salt 2 .Molecular Structure Analysis
In the molecules of compounds 1 and 2, the rotation around amide bonds is hindered . This results in some signals in the 1H and 13C NMR spectra being broadened .Chemical Reactions Analysis
When hydrazide A reacted with ethyl isothiocyanate in anhydrous benzene, the hydrogen atom of the NH2 group was replaced . As a result, the reaction proceeded without ring closure with the formation of compound 3 .Wissenschaftliche Forschungsanwendungen
Plant Growth Stimulation
The synthesized derivatives based on 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide have shown a pronounced stimulating effect on plant growth . These compounds could potentially be used in agriculture to enhance crop productivity.
Anti-Inflammatory Activity
Pyrazolylpyridazine derivatives, including this compound, are known for their anti-inflammatory properties . Researchers have explored their potential as therapeutic agents for managing inflammatory conditions.
Antibacterial Properties
The same class of compounds has demonstrated antibacterial activity . Investigating their efficacy against specific bacterial strains could lead to novel antibiotics.
Antioxidant Potential
Given the interest in natural antioxidants, compounds like 3,5-dimethyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid may contribute to antioxidant research . Their ability to scavenge free radicals could be valuable.
Hypotensive Effects
Some pyrazolylpyridazine derivatives exhibit hypotensive (blood pressure-lowering) effects . Further studies could explore their mechanisms and potential clinical applications.
Chemical Plant Protection
Compounds derived from pyrazole and pyridazine scaffolds have been used as insecticides, fungicides, and herbicides in agriculture . Investigating the efficacy of this compound in pest control could be worthwhile.
These applications highlight the versatility and potential of 3,5-dimethyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid in various scientific contexts. Researchers continue to explore its properties and applications, making it an exciting area of study . If you’d like more information on any specific application, feel free to ask! 😊
Zukünftige Richtungen
Increasing environmental requirements, as well as the possibility of pests and pathogens acquiring resistance to chemical plant protection products make it necessary to systematically replenish the arsenal of pesticides with new, more eco-friendly drugs with different mechanisms of action . Purposeful synthesis of new compounds with a combination of these pharmacophore heterocycles in one molecule can lead to new biologically active derivatives, to which the specified resistance has not been formed .
Wirkmechanismus
Target of Action
It’s known that derivatives of pyrazolylpyridazine, the core structure of this compound, have a wide spectrum of biological activity .
Mode of Action
It’s known that the compound interacts with its targets to exert its biological effects .
Biochemical Pathways
It’s known that derivatives of pyrazolylpyridazine can affect various biochemical pathways, leading to a range of biological activities .
Result of Action
It’s known that the compound and its derivatives have a pronounced stimulating effect on plant growth .
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-pyridazin-3-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-9(10(15)16)7(2)14(13-6)8-4-3-5-11-12-8/h3-5H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHBBEWIOWJCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NN=CC=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-(pyridazin-3-yl)-1h-pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)
![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)









